molecular formula C14H13BrN2O3 B7530994 N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide

N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide

Cat. No. B7530994
M. Wt: 337.17 g/mol
InChI Key: IHCRJDAVTJVXBD-UHFFFAOYSA-N
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Description

N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide, also known as BFAEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFAEC is a small molecule that belongs to the class of furan carboxamides and has a molecular weight of 384.25 g/mol.

Mechanism of Action

The mechanism of action of N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide is not fully understood. However, it has been suggested that N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide exerts its biological effects by inhibiting the activity of various enzymes involved in cell signaling pathways. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in cell proliferation, differentiation, and survival. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates in neurodegenerative diseases. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been shown to modulate the expression of various genes involved in cell signaling pathways, including the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide in lab experiments is its high purity and yield. The synthesis method is simple and efficient, making it suitable for large-scale production. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide is also stable and can be stored for an extended period, making it convenient for lab experiments. However, one of the limitations of using N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide in lab experiments is its potential toxicity. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the research on N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide. One of the potential directions is to investigate its potential use in the treatment of other diseases, such as cardiovascular and metabolic diseases. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been shown to modulate the expression of genes involved in lipid metabolism and glucose homeostasis, suggesting its potential use in the treatment of metabolic diseases. Another potential direction is to investigate the structure-activity relationship of N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide and its analogs to identify more potent and selective compounds with fewer side effects. The development of N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide-based drug delivery systems is also a potential direction for future research.

Synthesis Methods

N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-nitrobenzoic acid with 3-amino-N-ethyl-2-furancarboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide in high purity and yield. The synthesis method is reproducible and scalable, making it suitable for large-scale production.

Scientific Research Applications

N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide is in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates.

properties

IUPAC Name

N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-12-3-1-10(2-4-12)13(18)16-6-7-17-14(19)11-5-8-20-9-11/h1-5,8-9H,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCRJDAVTJVXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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